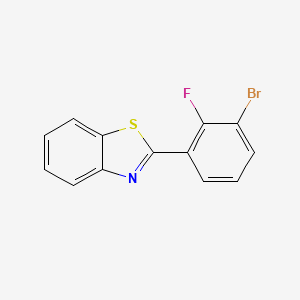

3-Amino-5-bromo-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

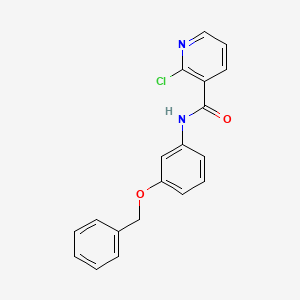

3-Amino-5-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 3-Amino-5-bromo-2-methylbenzoic acid is 1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis of Chlorantraniliprole

The compound 3-Amino-5-bromo-2-methylbenzoic acid plays a role in the synthesis of Chlorantraniliprole, an important agricultural chemical. It is used as an intermediate in the synthesis process involving several steps including esterification, reduction, chlorination, and aminolysis. This highlights its significance in the production of compounds with practical applications in agriculture (Zheng Jian-hong, 2012).

Synthesis of Anti-cancer Drugs

3-Amino-5-bromo-2-methylbenzoic acid is a key intermediate in synthesizing anti-cancer drugs, specifically those inhibiting thymidylate synthase. Its role is fundamental in the creation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, indicating its importance in medicinal chemistry (Cao Sheng-li, 2004).

Characterization and Spectroscopy

The compound has been characterized using various spectroscopic methods. Studies have shown that its molecular structure, vibrational wave numbers, and other properties such as HOMO and LUMO energies can be accurately determined, providing valuable information for research in material science and other fields (N. Balamurugan et al., 2015).

Bioactive Compound Synthesis

Anti-tumor Activity

This chemical is used in synthesizing a novel series of 3-amidebenzamide derivatives. These derivatives have been studied for their anti-tumor activity in vitro, showcasing its potential in developing new therapeutic agents (B. Li, 2014).

Biological Activity Studies

In another study, it was utilized in the synthesis and biological activity studies of cadmium (II) complex derived from an azo ligand. This complex exhibited significant biological activities, further emphasizing the compound's role in creating bioactive materials (Sudad A. Jaber et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-5-bromo-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWNGNIDJCWRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-2-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)

![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)